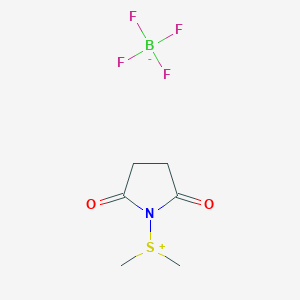
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidine-2,5-dione moiety and a dimethylsulfanium group, combined with a tetrafluoroborate anion. This compound has garnered interest due to its potential use in medicinal chemistry, particularly in the development of anticonvulsant drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate typically involves the reaction of pyrrolidine-2,5-dione with dimethyl sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tetrafluoroborate anion is introduced through the addition of tetrafluoroboric acid or its salts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Aplicaciones Científicas De Investigación
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate has several scientific research applications:
Biology: Investigated for its potential as an anticonvulsant agent, showing activity in animal seizure models.
Medicine: Potential use in the development of new therapeutic agents for neurological disorders.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate involves its interaction with molecular targets such as calcium channels. It has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties . The compound’s ability to modulate ion channels and neurotransmitter release is crucial for its biological activity.
Comparación Con Compuestos Similares
(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides: These compounds also contain the pyrrolidine-2,5-dione moiety and have shown anticonvulsant activity.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another compound with a similar structure, known for its broad-spectrum anticonvulsant properties.
Uniqueness: (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate is unique due to the presence of the dimethylsulfanium group, which imparts distinct chemical and biological properties. Its ability to inhibit calcium channels and its potential use in anticonvulsant therapy set it apart from other similar compounds.
Propiedades
Número CAS |
54884-50-3 |
|---|---|
Fórmula molecular |
C6H10BF4NO2S |
Peso molecular |
247.02 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl)-dimethylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C6H10NO2S.BF4/c1-10(2)7-5(8)3-4-6(7)9;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 |
Clave InChI |
YOOBTKIVSIZFRY-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C[S+](C)N1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


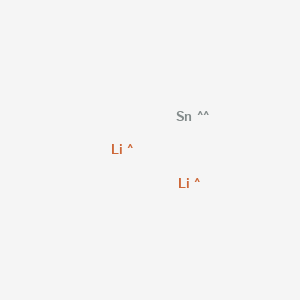

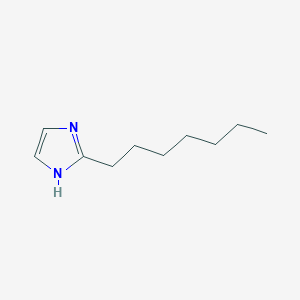
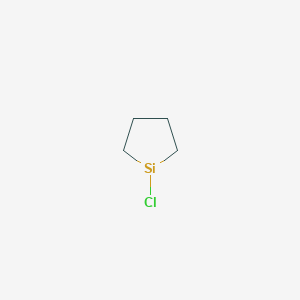
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)
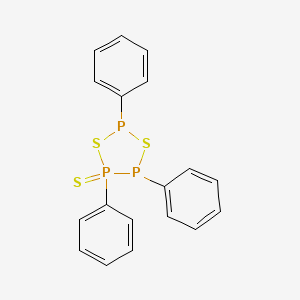
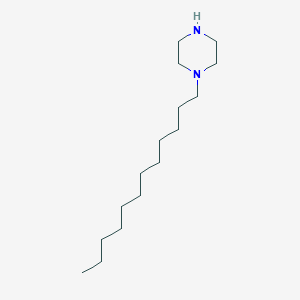

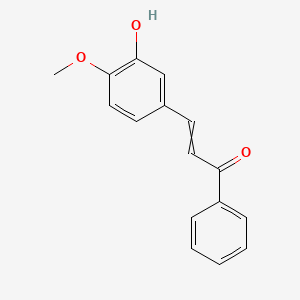



![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
